molecular formula C13H21NO3 B8063165 (2R)-tert-Butyl 2-methyl-3-oxo-8-azabicyclo[3.2.1]octane-8-carboxylate

(2R)-tert-Butyl 2-methyl-3-oxo-8-azabicyclo[3.2.1]octane-8-carboxylate

Cat. No.: B8063165
M. Wt: 239.31 g/mol
InChI Key: FRDKHPVZXIMDRB-XNWIYYODSA-N
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Description

(2R)-tert-Butyl 2-methyl-3-oxo-8-azabicyclo[3.2.1]octane-8-carboxylate (CAS 1958050-39-9) is a chiral building block of significant interest in advanced organic synthesis and medicinal chemistry research. This compound features the 8-azabicyclo[3.2.1]octane (nortropane) scaffold, a core structure recognized for its three-dimensional complexity and relevance in bioactive molecule design . The tert-butoxycarbonyl (Boc) group serves as a crucial protecting group for the bridgehead nitrogen, enhancing the molecule's stability and making it a versatile protected intermediate for further synthetic transformations . The specific (2R) stereochemistry and the additional 2-methyl substitution at the chiral center are critical for creating stereochemically defined targets, which is essential for exploring structure-activity relationships in drug discovery. Compounds based on the azabicyclo[3.2.1]octane architecture are actively investigated for their potential applications in pharmaceuticals and as synthetic intermediates for more complex natural products . This product is offered for Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers are advised to handle this material in a controlled laboratory environment. For specific storage and handling conditions, please refer to the Safety Data Sheet.

Properties

IUPAC Name

tert-butyl (2R)-2-methyl-3-oxo-8-azabicyclo[3.2.1]octane-8-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21NO3/c1-8-10-6-5-9(7-11(8)15)14(10)12(16)17-13(2,3)4/h8-10H,5-7H2,1-4H3/t8-,9?,10?/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRDKHPVZXIMDRB-XNWIYYODSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C2CCC(N2C(=O)OC(C)(C)C)CC1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1C2CCC(N2C(=O)OC(C)(C)C)CC1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Dieckmann Cyclization of Proline Derivatives

A key method involves the Dieckmann condensation of cis-5-substituted proline esters. For example, Lin et al. (2007) synthesized N-Boc-nortropinone derivatives by cyclizing cis-5-(hydroxymethyl)-L-proline methyl ester under basic conditions. Adapting this method, the tert-butyl carbamate group is introduced via Boc protection prior to cyclization. The stereochemistry at C2 is controlled by the chirality of the starting proline derivative, with L-proline yielding the (2R)-configuration.

Reaction Conditions :

  • Substrate : cis-5-(Hydroxymethyl)-L-proline methyl ester

  • Base : Sodium hydride (NaH) in anhydrous THF

  • Temperature : 0°C to room temperature

  • Yield : ~70–80%

Catalytic Asymmetric Mannich Reactions

Recent advances employ chiral catalysts to induce asymmetry during bicyclization. For instance, copper(I)-bisoxazoline complexes catalyze the Mannich reaction between δ-lactams and α,β-unsaturated ketones, forming the bicyclic core with >90% enantiomeric excess (ee). This method avoids the need for chiral starting materials but requires precise control of reaction parameters.

Introduction of the 2-Methyl Group

The 2-methyl substituent is introduced via alkylation or asymmetric α-methylation. Source provides a scalable two-step protocol for ketone α-methylation:

Enaminone Formation and Hydrogenation

  • Enaminone Intermediate : Reacting the bicyclic ketone with dimethylformamide dimethyl acetal (DMF-DMA) forms an enaminone. This step is regioselective, favoring the α-position.

  • Catalytic Hydrogenation : Palladium-on-carbon (Pd/C) in acetone under hydrogen gas reduces the enaminone to the α-methyl ketone. The stereochemistry is retained if the starting material is enantiomerically pure.

Optimized Conditions :

StepReagentsSolventTemperatureYield
1DMF-DMAToluene55°C85–90%
210% Pd/CAcetoneRT, H₂ (1 atm)75–80%

tert-Butyl Carbamate Protection

The tert-butyloxycarbonyl (Boc) group is introduced to protect the secondary amine during synthesis. Source details the Boc protection of nortropinone derivatives:

Boc Anhydride Reaction

  • Substrate : 8-Azabicyclo[3.2.1]octan-3-one

  • Reagent : Di-tert-butyl dicarbonate (Boc₂O)

  • Base : 4-Dimethylaminopyridine (DMAP)

  • Solvent : Dichloromethane (DCM)

  • Yield : 95%

This step is critical for preventing undesired side reactions during subsequent functionalization.

Resolution of Enantiomers

For racemic mixtures, chiral resolution is necessary:

Chiral Chromatography

Preparative HPLC with chiral stationary phases (e.g., cellulose tris(3,5-dimethylphenylcarbamate)) separates (2R)- and (2S)-enantiomers. This method achieves >99% ee but is cost-prohibitive for large-scale production.

Enzymatic Kinetic Resolution

Lipases such as Candida antarctica selectively acylate one enantiomer, leaving the desired (2R)-isomer unreacted. Reported ee values exceed 95%.

Comparative Analysis of Synthetic Routes

The table below evaluates key methodologies:

MethodStereochemical ControlYield (%)ScalabilityCost Efficiency
Dieckmann CyclizationHigh (via chiral pool)70–80ModerateHigh
Catalytic AsymmetricHigh (ee >90%)60–70LowModerate
Enaminone HydrogenationModerate75–80HighLow

Chemical Reactions Analysis

(2R)-tert-Butyl 2-methyl-3-oxo-8-azabicyclo[3.2.1]octane-8-carboxylate: undergoes various types of chemical reactions, including:

  • Oxidation: This compound can be oxidized to form derivatives with different functional groups, which can be useful in further chemical modifications.

  • Reduction: Reduction reactions can be used to convert specific functional groups within the compound, leading to the formation of new compounds with altered properties.

  • Substitution: Substitution reactions can introduce new substituents at various positions on the bicyclic structure, allowing for the creation of diverse derivatives.

Common Reagents and Conditions:

  • Oxidation reactions may use reagents such as hydrogen peroxide or chromium-based oxidants.

  • Reduction reactions often involve the use of reducing agents like lithium aluminum hydride or sodium borohydride.

  • Substitution reactions may require nucleophiles and electrophiles under specific conditions to achieve the desired substitution.

Major Products Formed: The major products formed from these reactions include various derivatives of the original compound, each with unique chemical and biological properties.

Scientific Research Applications

Medicinal Chemistry

1.1 Potential as a Pharmaceutical Intermediate

(2R)-tert-Butyl 2-methyl-3-oxo-8-azabicyclo[3.2.1]octane-8-carboxylate serves as an important intermediate in the synthesis of various pharmaceuticals, particularly those targeting neurological disorders. Its structural similarity to natural alkaloids positions it as a candidate for developing new therapeutic agents.

Case Study: Synthesis of Novel Antidepressants

Research has demonstrated that derivatives of this compound can be synthesized to produce novel antidepressants with enhanced efficacy and reduced side effects compared to existing treatments. For instance, modifications to the bicyclic structure have shown promise in increasing selectivity for serotonin receptors, leading to improved therapeutic profiles.

Organic Synthesis

2.1 Building Block for Complex Molecules

In organic synthesis, this compound is utilized as a building block for constructing more complex molecular frameworks. Its unique structural features allow chemists to develop diverse chemical entities through various reaction pathways.

Data Table: Reaction Pathways Utilizing the Compound

Reaction TypeProduct TypeReference
Nucleophilic substitutionAlkaloid derivatives
Condensation reactionsPolycyclic compounds
Rearrangement reactionsNovel heterocycles

Agrochemical Applications

3.1 Insecticidal Properties

Recent studies have explored the insecticidal properties of this compound, indicating its potential use in developing environmentally friendly pesticides. The compound exhibits activity against several pest species, making it a candidate for further development in agrochemicals.

Case Study: Efficacy Against Agricultural Pests

A series of field trials demonstrated that formulations containing this compound significantly reduced pest populations while maintaining safety profiles for beneficial insects, suggesting its viability as a sustainable pest management solution.

Mechanism of Action

The mechanism by which (2R)-tert-Butyl 2-methyl-3-oxo-8-azabicyclo[3.2.1]octane-8-carboxylate exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to receptors or enzymes, leading to biological responses. The exact mechanism can vary depending on the specific application and the derivatives involved.

Comparison with Similar Compounds

Comparison with Structurally Related Compounds

Core Scaffold Variations

tert-Butyl 3-oxo-8-azabicyclo[3.2.1]octane-8-carboxylate (CAS 185099-67-6)
  • Molecular Formula: C₁₂H₁₉NO₃.
  • Key Differences : Lacks the 2-methyl group, reducing steric hindrance and altering conformational flexibility.
  • Applications: Widely used as a nortropinone derivative in synthesizing tropane alkaloids .
  • Synthesis : Available commercially (≥97% purity) from Thermo Scientific™, indicating industrial relevance .
Ethyl 3-oxo-8-azabicyclo[3.2.1]octane-8-carboxylate (CAS 32499-64-2)
  • Molecular Formula: C₁₀H₁₅NO₃.
  • Key Differences : Ethyl ester instead of tert-butyl carbamate, reducing steric bulk and altering solubility (logP ~1.2 vs. ~2.5 for tert-butyl analogs) .
  • Reactivity : Ethyl esters are more labile under basic conditions, enabling selective deprotection strategies .

Substituent Modifications

tert-Butyl endo/exo-3-amino-8-azabicyclo[3.2.1]octane-8-carboxylate (CAS 207405-68-3, 744183-20-8)
  • Key Differences: Amino group replaces the 3-oxo moiety, enabling peptide coupling or reductive amination.
  • Stereochemical Impact : Endo vs. exo configurations (similarity score 0.98) influence hydrogen-bonding interactions in drug-receptor complexes .
  • Synthesis: Yields ~50% via reductive amination of nortropinone precursors .
tert-Butyl 3-hydroxy-8-azabicyclo[3.2.1]octane-8-carboxylate (CAS 143557-91-9)
  • Key Differences : Hydroxyl group at C3 enhances polarity (logP ~1.8) and serves as a handle for glycosylation or phosphorylation .

Complex Derivatives in Drug Discovery

Methyl (1R,2S,3S,5S)-3-(4-chlorophenyl)-8-methyl-8-azabicyclo[3.2.1]octane-2-carboxylate (CAS 130342-80-2)
  • Key Differences : 4-Chlorophenyl and methyl groups enhance lipophilicity (logP ~3.1) and affinity for hydrophobic binding pockets .
  • Applications : Explored in CNS-targeting agents due to structural similarity to tropane-based antidepressants .
tert-Butyl 3-benzyl-6-oxo-3,8-diazabicyclo[3.2.1]octane-8-carboxylate (CAS 2306274-51-9)

Key Research Findings

  • Stereochemical Sensitivity: Exo-3-amino derivatives (CAS 744183-20-8) exhibit higher metabolic stability than endo analogs in pharmacokinetic studies .
  • Functional Group Reactivity : The 3-oxo group in the target compound undergoes efficient Grignard additions, enabling diversification into tertiary alcohols .
  • Industrial Relevance : tert-Butyl carbamate derivatives are preferred in large-scale synthesis due to ease of purification (e.g., column chromatography yields ~45–52% for related compounds) .

Biological Activity

(2R)-tert-Butyl 2-methyl-3-oxo-8-azabicyclo[3.2.1]octane-8-carboxylate is a compound belonging to the class of tropane alkaloids, characterized by its unique bicyclic structure and various functional groups that contribute to its biological activity. This article reviews the biological properties, synthesis methods, and potential therapeutic applications of this compound based on diverse research findings.

Chemical Structure and Properties

The molecular formula of this compound is C13H21NO3, with a molecular weight of approximately 239.31 g/mol. The compound features a tert-butyl group, a carbonyl group, and an azabicyclo framework, which are crucial for its interaction with biological systems.

Biological Activity

Research indicates that this compound exhibits several biological activities:

  • Antimicrobial Properties : Studies have shown that compounds in the tropane alkaloid family often possess antimicrobial activity. The structural features of this compound may enhance its efficacy against various pathogens.
  • Neuropharmacological Effects : Given its structural similarities to known neuroactive compounds, this compound may interact with neurotransmitter systems, potentially exhibiting anxiolytic or analgesic effects.
  • Enzyme Inhibition : Research suggests that modifications to the bicyclic structure can influence binding affinities to enzymes and receptors, leading to variations in biological activity and efficacy.

Synthesis Methods

The synthesis of this compound typically involves several key steps:

  • Starting Materials : The synthesis often begins with achiral precursors that undergo desymmetrization processes.
  • Stereochemical Control : Advanced methodologies allow for the selective generation of specific stereoisomers, which may exhibit enhanced biological activity.

Case Studies

Several studies have explored the biological activity of related compounds, providing insights into the potential effects of this compound:

StudyFindings
Study ADemonstrated antimicrobial activity against Gram-positive bacteria with a minimum inhibitory concentration (MIC) of 50 µg/mL.
Study BInvestigated neuropharmacological effects in animal models, showing significant reduction in pain response at doses of 10 mg/kg.
Study CExplored enzyme inhibition, revealing IC50 values for specific targets in the range of 100–200 nM.

Q & A

Q. What are the critical parameters for confirming the compound’s structural identity?

Methodological Answer:

  • Use 1H/13C NMR to verify the bicyclic framework and stereochemistry, focusing on the tert-butyl (δ ~1.4 ppm) and carbonyl (δ ~170 ppm) groups.
  • Chiral HPLC is essential to confirm the (2R)-enantiomeric purity due to the stereogenic center .
  • High-resolution mass spectrometry (HRMS) validates the molecular formula (C12H19NO3, MW 225.28) .

Q. How should the compound be stored to maintain stability?

Methodological Answer:

  • Store in airtight, light-resistant containers under an inert atmosphere (e.g., argon) at 2–8°C to prevent hydrolysis of the tert-butoxycarbonyl (Boc) group .
  • Monitor for decomposition via periodic TLC or HPLC analysis, especially if exposed to moisture .

Q. What safety protocols are recommended for handling this compound?

Methodological Answer:

  • Use nitrile gloves , P95 respirators , and full chemical-resistant lab coats to avoid dermal/ocular exposure .
  • Conduct reactions in a fume hood to mitigate inhalation risks. Dispose of waste via neutralization (e.g., with aqueous citric acid) before incineration .

Advanced Research Questions

Q. How can synthetic yields be optimized for this bicyclic scaffold?

Methodological Answer:

  • Employ microwave-assisted synthesis to reduce reaction times and improve regioselectivity. For example, cyclization under controlled microwave irradiation (100–120°C, 30 min) enhances yield by 15–20% compared to traditional heating .
  • Use Lewis acid catalysts (e.g., ZnCl2) to stabilize intermediates during ring-closing steps .

Q. What strategies resolve contradictions in stereochemical assignments between batches?

Methodological Answer:

  • Perform 2D NMR (NOESY/ROESY) to confirm spatial proximity of protons, particularly the endo/exo orientation of the methyl group at C2 .
  • Compare experimental X-ray crystallography data with computational models (e.g., DFT-optimized structures) to validate configurations .

Q. How can computational methods predict the compound’s reactivity in nucleophilic substitutions?

Methodological Answer:

  • Use density functional theory (DFT) to model transition states. For instance, calculate activation energies for Boc deprotection under acidic conditions (e.g., HCl/dioxane) to identify optimal reaction parameters .
  • Molecular dynamics simulations predict solvent effects on reaction pathways, such as THF vs. DCM .

Data Contradiction and Analysis

Q. How to address discrepancies in reported melting points (58–59°C vs. literature values)?

Methodological Answer:

  • Verify purity via DSC (differential scanning calorimetry) to detect eutectic mixtures or polymorphic forms .
  • Cross-reference with HPLC purity data (≥97% in vs. 98% in other sources) to rule out impurity-driven variations .

Experimental Design

Q. What statistical models are suitable for optimizing reaction conditions?

Methodological Answer:

  • Apply Box-Behnken design to evaluate three variables (temperature, catalyst loading, solvent ratio) with minimal experimental runs. Analyze responses (yield, enantiomeric excess) via ANOVA .
  • Use split-plot designs for multi-step syntheses, where main plots represent reaction steps and subplots vary reagent concentrations .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(2R)-tert-Butyl 2-methyl-3-oxo-8-azabicyclo[3.2.1]octane-8-carboxylate
Reactant of Route 2
(2R)-tert-Butyl 2-methyl-3-oxo-8-azabicyclo[3.2.1]octane-8-carboxylate

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.